5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-4-11-13-12(14-16-11)9-5-6-10(15-3)8(2)7-9/h5-7H,4H2,1-3H3 |
InChI Key |
DTJFHPABLNXJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
This is the most common and practical approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including derivatives with aromatic substituents such as 4-methoxy-3-methylphenyl groups.
- Amidoximes are prepared by reacting the corresponding nitriles with hydroxylamine hydrochloride under basic conditions.
- The amidoximes then undergo acylation with activated carboxylic acid derivatives (such as acid chlorides, esters, or anhydrides) or coupling reagents like EDC, DCC, CDI, or TBTU.
- Subsequent cyclodehydration under heating (often around 100 °C) in the presence of a base such as triethylamine leads to ring closure forming the 1,2,4-oxadiazole core.
This method is well-documented for its versatility and applicability to a wide range of substituents, including ethyl and substituted phenyl groups (e.g., 4-methoxy-3-methylphenyl). The reaction conditions can be adjusted to optimize yields and purity.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
- This method involves the generation of nitrile oxides which then undergo cycloaddition with nitriles to form the oxadiazole ring.
- While conceptually straightforward, this approach often suffers from low yields, side reactions (such as dimerization of nitrile oxides), and requires expensive catalysts like platinum(IV).
- Due to these limitations, this method is less favored for large-scale or routine synthesis of 1,2,4-oxadiazoles.
Detailed Preparation Method for 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole
Based on the most efficient and scalable protocols reported in the literature, the preparation of this compound can be summarized as follows:
Step 1: Synthesis of Amidoxime Intermediate
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Methoxy-3-methylbenzonitrile + NH2OH·HCl + TEA | Ethanol, room temp 6 h, then 70 °C for 16 h | Formation of 4-methoxy-3-methylphenyl amidoxime |
Step 2: Acylation with Ethyl Carboxylic Acid Derivative
| Reagents | Conditions | Outcome |
|---|---|---|
| Amidoxime + Ethyl acetate derivative (or ethyl ester of acetic acid) + EDC + HOAt | Room temperature, 24 h | Formation of O-acylamidoxime intermediate |
Step 3: Cyclodehydration to 1,2,4-Oxadiazole
| Reagents | Conditions | Outcome |
|---|---|---|
| O-acylamidoxime + Triethylamine | Heating at 100 °C for 3 h | Cyclodehydration to 5-ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole |
Purification
- The reaction mixture is typically extracted with chloroform, washed with water, and the organic phase evaporated to yield the crude product.
- Purification can be achieved by recrystallization or chromatographic methods depending on the purity required.
Comparative Data on Yields and Reaction Times
Summary Table of Preparation Steps for 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole
| Step | Reagents/Conditions | Purpose | Typical Outcome |
|---|---|---|---|
| 1. Amidoxime formation | 4-methoxy-3-methylbenzonitrile, NH2OH·HCl, TEA, ethanol, RT to 70 °C | Conversion of nitrile to amidoxime | Amidoxime intermediate |
| 2. Acylation | Amidoxime, ethyl carboxylic acid derivative, EDC, HOAt, RT, 24 h | Formation of O-acylamidoxime | Activated intermediate |
| 3. Cyclodehydration | O-acylamidoxime, triethylamine, 100 °C, 3 h | Ring closure to 1,2,4-oxadiazole | Target oxadiazole compound |
| 4. Purification | Extraction with CHCl3, washing, evaporation, recrystallization | Isolation of pure compound | Pure 5-ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole |
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-oxadiazole derivatives, including 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit broad-spectrum activity against various bacterial strains. For example, a study demonstrated that oxadiazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ofloxacin .
Anticancer Properties
Recent investigations into the anticancer potential of oxadiazoles have revealed promising results. A specific study evaluated a series of oxadiazole derivatives against different cancer cell lines (HT-29, A375, MCF-7, A549) using the MTT assay. The findings indicated that several derivatives exhibited potent anticancer activity with IC50 values ranging from 0.010 to 18.50 μM . This highlights the potential of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole in cancer therapeutics.
Anti-inflammatory Effects
Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds derived from the oxadiazole framework have shown effectiveness in reducing inflammation in various models. For instance, certain derivatives demonstrated significant anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema tests .
Material Science
Organic Electronics
The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics. Research has indicated that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to facilitate charge transport and enhance device efficiency .
Agrochemicals
Pesticide Development
The potential use of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole as an agrochemical has been explored. Studies suggest that oxadiazole derivatives can act as effective pesticides or herbicides due to their biological activity against pests and pathogens affecting crops .
Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of various oxadiazole derivatives against a panel of bacterial strains using the cup plate agar diffusion method. The results indicated a significant zone of inhibition for several compounds compared to controls .
- Anticancer Activity Assessment : The anticancer properties of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole were assessed through MTT assays on multiple cancer cell lines. The study concluded that certain derivatives exhibited superior anticancer activity compared to standard treatments like combretastatin-A4 .
- Inflammation Reduction Experiment : In a controlled experiment involving carrageenan-induced edema in rats, specific oxadiazole derivatives were tested for their anti-inflammatory effects. Results showed that some compounds significantly reduced inflammation at doses lower than traditional anti-inflammatories .
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) improve pharmacological activity by enhancing hydrogen bonding and receptor fit . For example, methoxy-substituted derivatives show superior antifungal and antitumor activity compared to nitro-substituted analogs .
- Nitro groups favor energetic applications (e.g., detonation velocity >9000 m/s) but compromise thermal stability and safety .
- Halogen substituents (e.g., chloro) increase cytotoxicity but may elevate toxicity risks .
Antitumor Activity
Antifungal/Nematicidal Activity
- Pyrazole-linked 1,2,4-oxadiazole benzamides : Show potent antifungal activity against Magnaporthe oryzae (rice blast fungus) with EC50 values <50 µg/mL .
- Methoxy-substituted analogs : Increased nematicidal activity due to improved membrane permeability .
Energetic Properties
- Nitro-substituted 1,2,4-oxadiazoles (e.g., LLM-191, LLM-192): Detonation velocities >9000 m/s but poor thermal stability (Td <120°C) .
- Methoxy/ethyl-substituted derivatives : Likely unsuitable for energetic applications due to lower oxygen balance but may offer better thermal stability .
Stability and Reactivity
Biological Activity
5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole can be represented as follows:
- IUPAC Name: 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole
- Molecular Formula: C13H15N3O2
- Molecular Weight: 245.28 g/mol
Anticancer Activity
Research has shown that derivatives of the oxadiazole ring exhibit significant anticancer properties. A study demonstrated that various oxadiazole derivatives had IC50 values indicating their potency against several cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 2.76 |
| Compound B | CaCo-2 (Colon) | 9.27 |
| Compound C | H9c2 (Heart) | 1.14 |
These results suggest that modifications in the oxadiazole structure can enhance anticancer activity against specific cell lines .
Anti-inflammatory Activity
Oxadiazoles have also been investigated for their anti-inflammatory effects. A recent study highlighted that certain derivatives exhibited strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
| Compound | COX Inhibition (%) at 100 µM |
|---|---|
| Compound D | COX-1: 20%, COX-2: 75% |
| Compound E | COX-1: 10%, COX-2: 85% |
These findings indicate that specific oxadiazole derivatives can serve as potential non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. The compound has shown effectiveness against various bacterial strains and fungi. For example:
| Microbe Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate a promising role for oxadiazoles in treating infections caused by resistant strains .
The biological activities of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation: It has shown affinity for certain receptors involved in pain and inflammation regulation.
- Cytotoxic Effects: The compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several studies have reported on the efficacy of oxadiazole derivatives in various therapeutic contexts:
- Anticancer Study : A derivative was tested against a panel of human tumor cell lines, revealing significant cytotoxicity with an IC50 value of 2.76 µM against ovarian cancer cells.
- Anti-inflammatory Study : A compound demonstrated selective inhibition of COX-2 over COX-1, suggesting a better safety profile for long-term use.
These studies highlight the potential of 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole as a lead compound for further development in drug discovery .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole?
Methodological Answer:
The compound can be synthesized via cyclization reactions using amidoxime precursors. A common approach involves reacting amidoximes with aldehydes or acyl chlorides under reflux conditions. For example, condensation of 4-methoxy-3-methylbenzaldehyde with ethyl-substituted amidoxime in ethanol, catalyzed by glacial acetic acid, followed by thermal cyclization, yields the oxadiazole core. Oxidation of intermediate oxadiazolines (e.g., using chloranil) may also be employed . Purification typically involves column chromatography or recrystallization.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirms the presence of the oxadiazole ring (C=N stretch ~1600 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- NMR Spectroscopy : H NMR identifies substituents (e.g., ethyl group triplet at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8–4.0 ppm). C NMR resolves aromatic carbons and oxadiazole ring carbons .
- HRMS : Validates molecular formula (e.g., CHNO) .
Basic: How do solvent effects influence its spectroscopic properties?
Methodological Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter UV-Vis absorption and fluorescence spectra. For example, polar solvents like ethanol induce redshift in absorption maxima due to stabilization of excited states. Solvent-dependent IR shifts (e.g., C=N stretching) can also indicate solute-solvent interactions. These effects must be standardized in experimental protocols to ensure reproducibility in drug design studies .
Advanced: How can structure-activity relationship (SAR) studies guide its optimization for biological activity?
Methodological Answer:
SAR strategies include:
- Substituent Variation : Replacing the 3-aryl group (e.g., with pyridyl or chlorophenyl) enhances apoptosis-inducing activity in cancer cells .
- Bioisosteric Replacement : Swapping the oxadiazole ring with thiadiazole or triazole moieties modulates metabolic stability and target affinity .
- In Silico Docking : Predict interactions with targets like TIP47 (identified via photoaffinity labeling in anticancer studies) .
Advanced: What computational models predict its electronic and pharmacokinetic properties?
Methodological Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles) and charge distribution to assess reactivity .
- Molecular Dynamics (MD) Simulations : Model solvation dynamics and membrane permeability.
- ADMET Prediction Tools : Use software like SwissADME to estimate logP (e.g., ~3.2) and bioavailability .
Advanced: How can contradictory biological activity data across cell lines be resolved?
Methodological Answer:
- Dose-Response Profiling : Establish IC values in diverse cell lines (e.g., breast vs. colorectal cancer) to identify selectivity patterns .
- Mechanistic Studies : Use flow cytometry to detect cell-cycle arrest (e.g., G1 phase in T47D cells) and caspase-3 activation to confirm apoptosis pathways .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to verify target relevance (e.g., TIP47 in MX-1 tumor models) .
Advanced: What advanced spectroscopic methods resolve overlapping signals in complex mixtures?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiates aromatic proton coupling in methoxy- and methyl-substituted phenyl groups .
- Fluorescence Lifetime Imaging (FLIM) : Discriminates between oxadiazole derivatives in multicomponent systems .
- High-Resolution Mass Spectrometry (HRMS) : Identifies isotopic patterns to confirm purity .
Advanced: How can oxadiazoles act as bioisosteres in drug design?
Methodological Answer:
Oxadiazoles serve as:
- Carboxylic Acid Mimetics : Replace -COOH groups to improve metabolic stability while retaining hydrogen-bonding capacity .
- Ester/Amide Surrogates : Enhance resistance to enzymatic hydrolysis in kinase inhibitors (e.g., PLK1 inhibitors) .
- π-π Stacking Modulators : Adjust aromatic substituents to optimize binding to hydrophobic pockets (e.g., GSK-3β inhibitors) .
Advanced: What challenges arise in synthesizing bis-1,2,4-oxadiazole derivatives?
Methodological Answer:
- Limited Substituent Diversity : Requires multi-step functionalization of diaminoglyoxime precursors .
- Oxidation Control : Stoichiometric oxidants (e.g., trifluoroacetic anhydride) must be carefully titrated to avoid over-oxidation .
- Purification : Bis-oxadiazoles often require HPLC or size-exclusion chromatography due to low solubility .
Advanced: How are mechanistic studies conducted to identify molecular targets?
Methodological Answer:
- Photoaffinity Labeling : Use probes like I-4l to crosslink targets (e.g., TIP47) in live cells, followed by pull-down assays and LC-MS/MS identification .
- Kinase Profiling Panels : Test against 300+ kinases to rule off-target effects .
- Metabolic Tracing : C-glucose labeling tracks incorporation into biosynthetic pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
